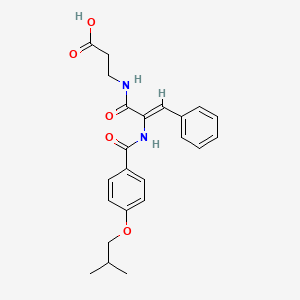

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine

Beschreibung

Molecular Formula: C19H18N2O4

SMILES: C1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=CC=C2

Structural Features:

- A benzoylamino group (C6H5CONH-) linked to a propenyl chain (CH2=CH-C=O).

- A 4-(2-methylpropoxy)phenyl substituent, providing a branched alkoxy group (isobutoxy).

This compound’s (Z)-stereochemistry is confirmed by its InChIKey (URSTUCYFNQKYKE-SSZFMOIBSA-N), which distinguishes it from stereoisomers.

Eigenschaften

CAS-Nummer |

172798-58-2 |

|---|---|

Molekularformel |

C23H26N2O5 |

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

3-[[(Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H26N2O5/c1-16(2)15-30-19-10-8-18(9-11-19)22(28)25-20(14-17-6-4-3-5-7-17)23(29)24-13-12-21(26)27/h3-11,14,16H,12-13,15H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)/b20-14- |

InChI-Schlüssel |

SWWAGURWRVZPNE-ZHZULCJRSA-N |

Isomerische SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCC(=O)O |

Kanonische SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(2-Methylpropoxy)benzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as coupling with beta-alanine, to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

Research indicates that N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes related to cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : Studies indicate the ability to induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Cancer Research

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine has been investigated for its potential anti-cancer properties.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies :

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, where the compound caused cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Neurological Disorders

The compound's ability to inhibit certain enzymes may also have implications in treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest that it could potentially enhance cognitive functions by modulating neurotransmitter levels.

Anti-inflammatory Applications

Research has indicated that N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine may possess anti-inflammatory properties, making it a candidate for further exploration in treating chronic inflammatory conditions.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Wirkmechanismus

The mechanism of action of N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues from

The compounds listed in share a benzamide core but differ in two key regions:

Alkoxy Substituents on the phenyl ring (e.g., butoxy, pentyloxy, hexyloxy).

Amino Acid/Esters linked to the propanoyl backbone (e.g., hydroxypropanolamine, acetate esters).

Key Structural Differences and Implications

Alkoxy Chain Variations: Branched vs. Chain Length: Longer chains (e.g., pentyloxy, hexyloxy) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Terminal Functional Groups: Beta-Alanine vs. Hydroxypropanolamine: Beta-alanine’s carboxylate group (pKa ~3.5) enhances solubility at physiological pH, whereas hydroxypropanolamine’s hydroxyl group (Entry 10) may participate in hydrogen bonding but lacks ionic character . Ester Derivatives (Entries 18–22): These prodrug-like structures may improve bioavailability but require enzymatic hydrolysis for activation .

Biologische Aktivität

N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine is a compound that has garnered attention for its potential biological activities. This article explores its structure, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for N-(2-((4-(2-methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine is . The compound features a beta-alanine backbone with a substituted benzoyl group, which is critical for its biological activity.

Biological Activity Overview

1. Anticancer Properties:

Research indicates that compounds similar to N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine exhibit anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, beta-alanine derivatives have been observed to enhance the efficacy of chemotherapeutic agents by modulating cellular pathways involved in drug resistance .

2. Anti-inflammatory Effects:

The compound may also possess anti-inflammatory properties. Similar compounds have been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases .

3. Neuroprotective Effects:

Preliminary studies suggest that beta-alanine derivatives can protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. This neuroprotective effect could be attributed to the compound's ability to modulate calcium homeostasis and reduce oxidative damage .

The biological activity of N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging: The compound may interact with ROS, thereby reducing oxidative stress in cells.

- Cytokine Modulation: By influencing the expression of cytokines, it can alter inflammatory responses.

- Calcium Regulation: The compound potentially affects calcium signaling pathways, which are crucial for various cellular functions, including muscle contraction and neurotransmitter release.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Neuroprotective | Protects neurons from oxidative damage |

Case Study: Anticancer Efficacy

A study investigated the effects of a beta-alanine derivative on breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins .

Case Study: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of a beta-alanine derivative showed a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by maze tests. These findings suggest that the compound may offer therapeutic benefits in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.